7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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Overview
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and therapeutic agents . The structure of this compound includes a methoxy group at the 7th position and a carboxylic acid group at the 4th position, making it a unique derivative of tetrahydroisoquinoline.
Preparation Methods
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core . The methoxy group can be introduced through methylation reactions, and the carboxylic acid group can be added via carboxylation reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and carboxylic acid groups, making it less versatile in chemical reactions.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, limiting its applications in certain synthetic routes.
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid: Lacks the methoxy group, affecting its biological activity and reactivity.
The presence of both the methoxy and carboxylic acid groups in this compound makes it unique and valuable for various applications.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(4-8)5-12-6-10(9)11(13)14/h2-4,10,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
LEJFUOQLESARRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CNC2)C(=O)O |
Origin of Product |
United States |
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